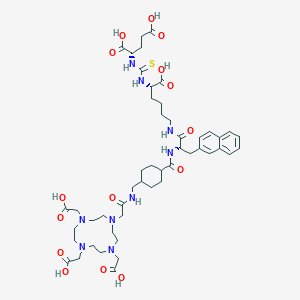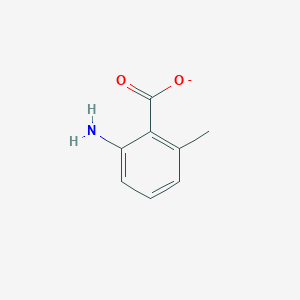![molecular formula C12H12F2N4O2 B13361523 1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361523.png)
1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a triazole ring with a carboxamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with difluoromethylating agents under controlled conditions to introduce the difluoromethoxy group.
Coupling with triazole: The difluoromethoxyphenyl intermediate is then coupled with a triazole derivative using appropriate coupling reagents and catalysts.
Introduction of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production typically requires the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(difluoromethoxy)phenyl]ethanamine: This compound shares the difluoromethoxyphenyl group but differs in the presence of an ethanamine moiety.
1-[4-(difluoromethoxy)phenyl]propan-1-one: Similar in structure but contains a propanone group instead of the triazole and carboxamide groups.
Uniqueness
1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide is unique due to the combination of its difluoromethoxyphenyl, triazole, and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H12F2N4O2 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C12H12F2N4O2/c1-7-16-10(11(19)15-2)17-18(7)8-3-5-9(6-4-8)20-12(13)14/h3-6,12H,1-2H3,(H,15,19) |
InChI Key |
SMBHSKFOPCASHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361443.png)
![(7H-Benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13361447.png)
![Ethyl 2-amino-7-hydroxy-2'-oxo-1',2'-dihydro-spiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B13361454.png)
![(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B13361455.png)
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361456.png)





![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13361486.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361500.png)
![5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine](/img/structure/B13361503.png)
![6-(5-Amino-2-methylphenyl)-N-(4-methoxybenzyl)-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13361511.png)
